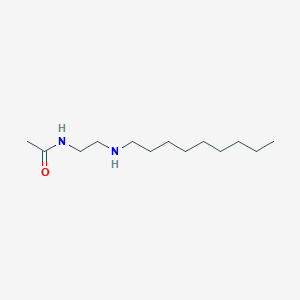
Methyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetate: is an organic compound with the molecular formula C7H7NO4. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is known for its unique structure, which includes a pyrrole ring fused with an acetic acid moiety and a methyl ester group. It is commonly used in various chemical reactions and has significant applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetate can be synthesized through several methods. One common approach involves the reaction of pyrrole with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs at elevated temperatures, around 80-100°C, and results in the formation of the desired compound.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The use of advanced catalytic systems and optimized reaction conditions ensures high yield and purity of the final product. Industrial production may also involve purification steps such as recrystallization or distillation to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products such as alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrole ring or the acetic acid moiety are replaced by other groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, aldehydes.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, alkylated products, nucleophilic substitution products.
Applications De Recherche Scientifique
Methyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and dyes.
Biology: The compound is employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents, particularly those targeting neurological and inflammatory conditions.
Industry: The compound is utilized in the production of polymers, resins, and other materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetate involves its interaction with molecular targets and pathways within biological systems. The compound can act as an inhibitor or activator of specific enzymes, modulating their activity and influencing various biochemical processes. Its effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their conformation and function.
Comparaison Avec Des Composés Similaires
- 1H-Pyrrole-1-acetic acid, 2,5-dihydro-α-methyl-2,5-dioxo-, (αS)-
- N-Maleoylglycine
- 1H-Pyrrole-1-carboxylic acid, 2,5-dihydro-2,5-dioxo-, 1,1-dimethylethyl ester
Comparison: Methyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry.
Propriétés
IUPAC Name |
methyl 2-(2,5-dioxopyrrol-1-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c1-12-7(11)4-8-5(9)2-3-6(8)10/h2-3H,4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJGBWUWWURPIJN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C(=O)C=CC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10433704 |
Source


|
| Record name | 1H-Pyrrole-1-acetic acid, 2,5-dihydro-2,5-dioxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10433704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
164025-07-4 |
Source


|
| Record name | 1H-Pyrrole-1-acetic acid, 2,5-dihydro-2,5-dioxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10433704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-((E)-2-[4-(Dibutylamino)phenyl]ethenyl)-1-pyridiniumyl)-1-propanesulfonate](/img/structure/B173108.png)











![7-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B173144.png)
